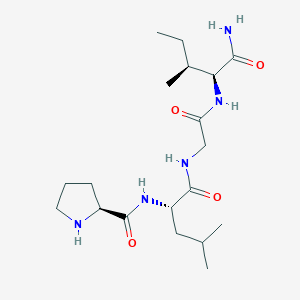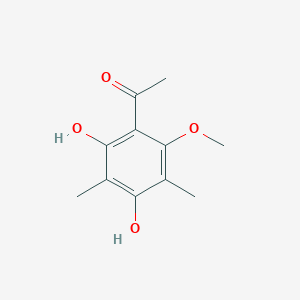
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₄O₄ It is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-6-methoxy-3,5-dimethylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetone, in the presence of a base catalyst like sodium hydroxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted phenyl ethanones.
Applications De Recherche Scientifique
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Effects: Induction of apoptosis in cancer cells, inhibition of microbial growth, or reduction of inflammation.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Similar structure but with different substitution patterns.
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the hydroxyl groups present in the target compound.
1-(2,4-Dimethylphenyl)ethanone: Contains methyl groups but lacks hydroxyl and methoxy groups.
Uniqueness: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is unique due to the specific arrangement of hydroxyl, methoxy, and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
847991-31-5 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-5-9(13)6(2)11(15-4)8(7(3)12)10(5)14/h13-14H,1-4H3 |
Clé InChI |
HGFAJXJYBHGMPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C(=O)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)

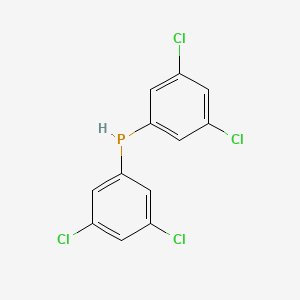
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
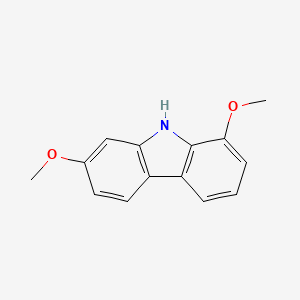
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
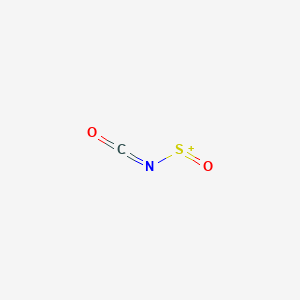
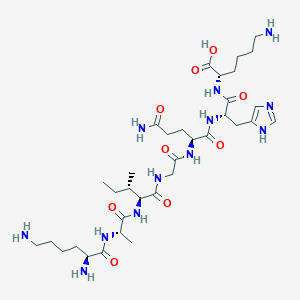
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
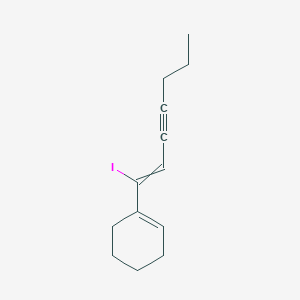
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
